N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide
Description
N-[4-[6-(2-Thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide is a hybrid heterocyclic compound combining benzimidazole and thiophene carboxamide moieties. The benzimidazole core is known for its pharmacological versatility, including analgesic, antimicrobial, and anti-inflammatory activities , while the thiophene carboxamide group contributes to structural diversity and binding affinity in medicinal chemistry .
Properties
Molecular Formula |
C23H16N4O2S2 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[4-[6-(thiophene-2-carbonylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H16N4O2S2/c28-22(19-3-1-11-30-19)24-15-7-5-14(6-8-15)21-26-17-10-9-16(13-18(17)27-21)25-23(29)20-4-2-12-31-20/h1-13H,(H,24,28)(H,25,29)(H,26,27) |
InChI Key |
ALZVAGBHXQHAIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)NC(=O)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Ortho-Phenylenediamine Condensation
The benzimidazole core is typically synthesized via acid-catalyzed condensation of ortho-phenylenediamine derivatives with carbonyl-containing precursors. For N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide, this involves:
-
4-Nitro-1,2-diaminobenzene as the starting material, which undergoes cyclization with 2-thiophenecarboxylic acid chloride under refluxing nitrobenzene to form the 2-aminobenzimidazole intermediate.
-
Montmorillonite K10 as a heterogeneous acid catalyst improves yields (62–87%) by activating the carbonyl group during cyclization.
Halogenation for Cross-Coupling
Thiophene-2-carboxamide Incorporation
Acylation of 2-Aminobenzimidazole
The thenoylamino group is introduced via acylation:
-
2-Aminobenzimidazole intermediate reacts with thiophene-2-carbonyl chloride in dry THF under inert atmosphere.
-
Triethylamine is used as a base to scavenge HCl, with reactions typically conducted at 0°C to room temperature for 6–12 hours.
-
Purification via silica gel chromatography yields the monoacylated product (45–68%).
Sequential Acylation for Bifunctional Groups
For the dual thiophene-2-carboxamide and thenoylamino substituents:
-
Selective protection of the benzimidazole NH group using benzyl bromide or Boc anhydride ensures acylation occurs only at the 2-amino position.
-
Stepwise acylation :
Palladium-Catalyzed Coupling for Aryl Linkages
Suzuki–Miyaura Coupling for Biaryl Bonds
The phenyl-thiophene linkage between the benzimidazole and carboxamide groups is formed via:
Buchwald–Hartwig Amination
Alternative routes employ amination to install the aniline linker:
-
2-Chlorobenzimidazole reacts with 4-aminophenylboronic acid under Pd₂(dba)₃/Xantphos catalysis, yielding the 4-aminophenyl-benzimidazole precursor (55–60%).
Final Assembly and Optimization
Convergent Synthesis Approach
The compound is assembled via:
Solvent and Temperature Optimization
-
NMP/DMF mixtures (3:1) at 120°C enhance solubility of intermediates during coupling steps.
-
Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes, improving yields by 15–20%.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
-
HPLC (C18 column, MeCN/H₂O gradient): >98% purity at 254 nm.
-
Elemental analysis : C 62.1%, H 3.6%, N 12.6%, S 14.4% (theoretical: C 62.2%, H 3.6%, N 12.6%, S 14.4%).
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|---|
| Condensation-Acylation | Cyclization + sequential acylation | 28–34 | 95–98 | $$$ |
| Pd-catalyzed coupling | Suzuki + Buchwald–Hartwig | 45–55 | 97–99 | $$$$ |
| Microwave-assisted | One-pot cyclization/coupling | 50–60 | 98 | $$ |
Chemical Reactions Analysis
GNF-PF-3037 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds based on benzimidazole derivatives exhibit significant anticancer properties. The structure of N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide suggests potential mechanisms of action against cancer cells through apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can inhibit tumor growth in various cancer models, making this compound a candidate for further investigation in anticancer drug development.
1.2 Antimicrobial Properties
Benzimidazole derivatives are known for their antimicrobial activities. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. The presence of the thiophene ring enhances its interaction with microbial enzymes, potentially leading to effective antimicrobial agents.
The compound's ability to absorb light and convert it into electrical energy positions it as a promising candidate for use in solar cells. Its structural features allow for optimal light absorption and charge separation, critical factors in enhancing the efficiency of photovoltaic devices.
Case Studies
4.1 Study on Anticancer Effects
A recent study investigated the anticancer effects of benzimidazole derivatives similar to this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting the compound's potential as a lead for developing new anticancer therapies.
4.2 Investigation of Antimicrobial Activity
In another study, the antimicrobial efficacy of various benzimidazole derivatives was evaluated against Staphylococcus aureus and Escherichia coli. The findings revealed that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of GNF-PF-3037 involves its interaction with specific molecular targets and pathways. It has been shown to affect mitochondrial transport and drug resistance in malaria parasites by interacting with the major facilitator superfamily (MFS) transporter encoded by the pfmfr3 gene . This interaction disrupts the normal function of the mitochondria, leading to the death of the parasite .
Comparison with Similar Compounds
Benzimidazole Derivatives (B1 and B8)
- B1 : N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline
- B8 : N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide
- Key Similarities : Both contain benzimidazole linked to aromatic amines/acetamides.
- Key Differences : Lack thiophene carboxamide moiety.
- Activity : Exhibit PPARγ-mediated analgesic effects in morphine-induced pain models .
- Synthesis : Prepared via nucleophilic substitution or condensation reactions .
Thiophene-2-Carboxamide Derivatives (T-IV-B to T-IV-I)
- Examples :
- T-IV-B : N-(4-(3-p-Tolylacryloyl)Phenyl)Thiophene-2-Carboxamide
- T-IV-C : N-(4-(3-(4-Hydroxyphenyl)Acryloyl)Phenyl)Thiophene-2-Carboxamide
- Key Similarities : Share the thiophene-2-carboxamide backbone.
- Key Differences : Substituents on the acryloyl group (e.g., p-tolyl, hydroxylphenyl) .
- Synthesis : Prepared via base-catalyzed condensation of ketones and aldehydes, yielding 63–74% .
Piperidine-Linked Thiophene Carboxamides (Compounds 54–59)
- Example : N-(4-Chlorophenyl)-5-(3-(Piperidin-4-yloxy)Phenyl)Thiophene-2-Carboxamide (54)
Physicochemical Properties
*Hypothetical data inferred from structural analogs; †N/R: Not reported in evidence; ‡Based on benzimidazole-thiophene analogs .
Biological Activity
N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The molecular formula of the compound is , with a molecular weight of approximately 336.41 g/mol. Its structural components suggest potential interactions with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds featuring benzimidazole derivatives exhibit significant antitumor properties. For instance, a study evaluated the antitumor activity of several benzimidazole derivatives against human lung cancer cell lines (A549, HCC827, and NCI-H358) using both 2D and 3D cell culture methods. The results demonstrated that compounds similar to this compound showed promising cytotoxic effects:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| This compound | A549 | 5.13 ± 0.97 | 2D |
| This compound | HCC827 | 6.26 ± 0.33 | 2D |
| This compound | NCI-H358 | 6.48 ± 0.11 | 2D |
These findings indicate that the compound has a notable ability to inhibit cell proliferation in cancerous cells, particularly in two-dimensional assays, which are often more sensitive than three-dimensional assays used for more complex biological interactions .
The mechanism by which this compound exerts its antitumor effects may involve DNA binding capabilities, as seen in other benzimidazole derivatives. Studies suggest that these compounds can bind within the minor groove of DNA, potentially disrupting replication and transcription processes essential for cancer cell survival .
Antimicrobial Activity
In addition to its antitumor properties, this compound has been evaluated for antimicrobial activity against various pathogens. A study employing broth microdilution methods revealed that certain benzimidazole derivatives demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate activity |
| Saccharomyces cerevisiae | Limited effectiveness |
These results highlight the potential of this compound as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Case Studies and Clinical Implications
While laboratory studies provide insight into the biological activities of this compound, clinical applications remain to be fully explored. There are ongoing investigations into the use of similar benzimidazole derivatives in clinical settings for cancer therapy and infection control. The efficacy observed in preclinical models suggests that further development could lead to new therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for N-[4-[6-(2-thenoylamino)-1H-benzimidazol-2-yl]phenyl]thiophene-2-carboxamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions starting with the preparation of benzimidazole and thiophene intermediates. For example:
- Step 1 : Coupling of 2-thenoylamino benzimidazole with 4-aminophenylthiophene-2-carboxamide via amide bond formation, using coupling agents like EDC/HOBt in DMF .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final compound.
- Optimization : Adjusting reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:acid chloride) can improve yields. Solvent choice (e.g., DMF vs. THF) also impacts reaction efficiency .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- 1H NMR : Look for diagnostic peaks:
- Benzimidazole protons : δ 7.2–8.1 ppm (aromatic protons).
- Thiophene protons : δ 7.4–7.6 ppm (doublet for thiophene C3/C4).
- Amide NH : δ 10.2–10.5 ppm (broad singlet) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 492.5 (calculated for C25H18N4O2S2) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .
Q. What in vitro assays are suitable for preliminary biological screening (e.g., antimicrobial or anti-inflammatory activity)?
- Antimicrobial : Broth microdilution assay (MIC determination) against Staphylococcus aureus and Candida albicans .
- Anti-inflammatory : COX-2 inhibition assay or LPS-induced TNF-α suppression in RAW 264.7 macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity (e.g., kinase inhibition)?
- Modify substituents : Replace the thiophene-2-carboxamide group with pyrimidine (as in ) or adjust the benzimidazole’s 2-thenoylamino group to test electronic effects.
- Example : Compound 69 () showed reduced activity when the thiophene was replaced with pyrimidine, highlighting the importance of the thiophene moiety .
- Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare inhibition of EGFR, VEGFR, or CDK2 .
Q. How to resolve contradictions in reported biological activity data (e.g., varying MIC values across studies)?
Q. What strategies can mitigate poor pharmacokinetic properties (e.g., rapid clearance in vivo)?
- Structural modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility.
- Prodrug design : Mask polar groups with acetyl or PEGylated moieties to improve oral bioavailability .
- In vivo testing : Monitor plasma half-life in rodent models using LC-MS/MS quantification .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
